Palmitic acid; stearic acid

Catalog No.
S3470625
CAS No.
67701-03-5
M.F
C34H68O4
M. Wt
540.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic acid; stearic acid

CAS Number

67701-03-5

Product Name

Palmitic acid; stearic acid

IUPAC Name

hexadecanoic acid;octadecanoic acid

Molecular Formula

C34H68O4

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C18H36O2.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)

InChI Key

SELIRUAKCBWGGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O

Palmitic acid and stearic acid are two prominent saturated fatty acids found in various natural fats and oils. Palmitic acid, known as hexadecanoic acid, has a chemical formula of C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2 and consists of a 16-carbon chain. It is the most common saturated fatty acid in both animal and plant sources, making up a significant portion of palm oil, dairy products, and meat fats. Stearic acid, or octadecanoic acid, has a longer chain of 18 carbons, represented by the formula C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_2. This fatty acid is predominantly found in animal fats and certain vegetable oils like cocoa butter and shea butter. Both acids are solid at room temperature, with stearic acid having a melting point of approximately 69.6 °C and palmitic acid at around 62.9 °C .

In biological systems, palmitic and stearic acid play various roles. They are incorporated into triglycerides, which serve as energy stores in cells. They are also precursors for signaling molecules and phospholipids, which are essential components of cell membranes []. However, excessive intake of saturated fats, including palmitic acid, has been linked to increased risk of cardiovascular diseases.

Additional Considerations

  • While both palmitic and stearic acid are saturated fats, stearic acid seems to have a less detrimental effect on LDL cholesterol compared to palmitic acid [].
  • LDL Cholesterol

    Research suggests that stearic acid may have a more favorable effect on cholesterol levels compared to palmitic acid. Studies have shown that stearic acid can lower low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, which is a major risk factor for coronary heart disease . In contrast, palmitic acid appears to have a neutral or potentially even an LDL-raising effect.

  • Metabolic Effects

    The impact of palmitic acid and stearic acid on other aspects of metabolism is less clear and requires further investigation. Some studies suggest that stearic acid may be less detrimental than palmitic acid for insulin sensitivity and blood sugar control , but more research is needed to confirm this.

Palmitic Acid and Stearic Acid in Material Science

Beyond their roles in nutrition and health research, palmitic acid and stearic acid also have applications in material science. Here's an example:

  • Thermal Energy Storage: Researchers have explored using a combination of palmitic acid and stearic acid as a phase-change material for thermal energy storage applications. This is because these fatty acids undergo a phase change from solid to liquid at a specific temperature, releasing or absorbing heat in the process . This property makes them potentially useful for storing thermal energy for later use in heating or cooling systems.

Both palmitic and stearic acids undergo typical reactions characteristic of saturated carboxylic acids:

  • Esterification: They react with alcohols to form esters, which are widely used in food and cosmetic industries.
  • Reduction: They can be reduced to their corresponding alcohols (palmityl alcohol and stearyl alcohol) using reducing agents such as lithium aluminum hydride.
  • Saponification: Both acids can be converted into their respective salts (palmitates and stearates) through hydrolysis with alkaline substances .

Palmitic acid is known to influence lipid metabolism significantly. It has been associated with increased levels of low-density lipoprotein cholesterol, which is a risk factor for cardiovascular diseases. In contrast, stearic acid has been shown to have a neutral effect on cholesterol levels; it does not raise low-density lipoprotein cholesterol as much as other saturated fatty acids do . Additionally, stearic acid can be converted into oleic acid in the body, which is beneficial for heart health.

Palmitic Acid

Palmitic acid is primarily synthesized through the de novo lipogenesis pathway from acetyl-CoA. The process involves the following steps:

  • Acetyl-CoA is converted to malonyl-CoA.
  • Fatty acid synthase catalyzes the condensation of malonyl-CoA with acetyl-CoA to elongate the carbon chain.
  • Palmitate is produced after several rounds of this process.

Industrial production typically involves the hydrolysis of palm oil or other fats through saponification .

Stearic Acid

Stearic acid is synthesized similarly from palmitoyl-CoA using malonyl-CoA as a building block. The primary methods for its commercial production include:

  • Hydrogenation of unsaturated fatty acids (like oleic acid).
  • Saponification of triglycerides followed by fractional distillation to isolate stearic acid from mixtures .

Both palmitic and stearic acids have diverse applications across various industries:

  • Food Industry: Used as emulsifiers, stabilizers, and texture enhancers in processed foods.
  • Cosmetics: Commonly found in creams, lotions, and soaps due to their moisturizing properties.
  • Pharmaceuticals: Act as excipients in drug formulation.
  • Industrial Uses: Employed in the production of candles, lubricants, and surfactants .

Research has investigated the metabolic interactions between palmitic and stearic acids, particularly focusing on their effects on lipid profiles and cardiovascular health. Studies suggest that while palmitic acid may elevate cholesterol levels, stearic acid does not exhibit this effect significantly. The positional distribution of these fatty acids within triglycerides also influences their metabolic effects .

Similar Compounds

  • Oleic Acid (C18H34O2)
  • Myristic Acid (C14H28O2)
  • Lauric Acid (C12H24O2)

Comparison Table

CompoundCarbon Chain LengthSaturationKey Characteristics
Palmitic Acid16SaturatedMost common saturated fatty acid; raises LDL
Stearic Acid18SaturatedNeutral effect on cholesterol; higher melting point
Oleic Acid18MonounsaturatedHeart-healthy; lowers LDL
Myristic Acid14SaturatedFound in coconut oil; raises LDL
Lauric Acid12SaturatedAntimicrobial properties; found in coconut oil

Uniqueness

Palmitic and stearic acids are unique due to their prevalence in both animal and plant sources, their significant roles in human metabolism, and their contrasting effects on cholesterol levels. While many saturated fatty acids exist, few have such widespread dietary sources or industrial applications .

Dates

Modify: 2024-04-14

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